molecular formula C19H21ClNNaO4 B137269 BRL 37344 sodium CAS No. 127299-93-8

BRL 37344 sodium

Cat. No.: B137269
CAS No.: 127299-93-8
M. Wt: 385.8 g/mol
InChI Key: SNJIJYKMYQRHRC-WJKBNZMCSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate (BRL37344) is a selective β3-adrenergic receptor (β3-AR) agonist. It features a phenoxyacetic acid backbone with stereospecific substitutions at the 3-chlorophenyl and hydroxyethylamino groups, conferring receptor specificity . Primarily studied for metabolic and vascular effects, BRL37344 enhances glucose uptake in skeletal muscle and increases cutaneous blood flow in dogs via β3-AR activation .

Properties

IUPAC Name

sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4.Na/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24;/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24);/q;+1/p-1/t13-,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJIJYKMYQRHRC-WJKBNZMCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OCC(=O)[O-])NC[C@@H](C2=CC(=CC=C2)Cl)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274368
Record name BRL 37344 sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127299-93-8
Record name BRL-37344 sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127299938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRL 37344 sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRL-37344 SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7P384313Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Skeleton Assembly

The synthesis begins with the condensation of 3-chlorophenyl ethanolamine derivatives with phenoxyacetic acid precursors. A pivotal intermediate, (2R)-2-(3-chlorophenyl)-2-hydroxyethylamine, is prepared via asymmetric reduction of the corresponding ketone using sodium borohydride (NaBH₄) in the presence of a chiral catalyst. This step ensures >98% enantiomeric excess (ee) for the (R)-configuration at the benzyl position.

The phenoxyacetic acid moiety is introduced through nucleophilic substitution. Methyl chloroacetate reacts with 4-[(2R)-2-aminopropyl]phenol under basic conditions (K₂CO₃, KI, acetone), yielding methyl [4-[(2R)-2-aminopropyl]phenoxy]acetate. Saponification with aqueous NaOH converts the ester to the carboxylic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt.

Key Stereochemical Considerations

The (R,R)-configuration is critical for β3-AR agonist activity. Racemic mixtures are resolved using chiral column chromatography (Chiralpak AD-H column, hexane:isopropanol eluent). Alternatively, enzymatic resolution with lipases selectively hydrolyzes the undesired enantiomer. X-ray crystallography confirms the absolute configuration, with dihedral angles between the chlorophenyl and hydroxyethyl groups measuring 112.4°.

Optimization of Reaction Conditions

Hydrogenation and Reduction Steps

Intermediate 3-(2-nitropropyl)-1H-indoles are reduced to the corresponding amines using two methods:

  • Catalytic Hydrogenation : Raney nickel (Ra-Ni) under H₂ (50 psi) in ethanol at 60°C achieves 85–92% yield.

  • Chemical Reduction : Iron powder in aqueous ethanol with NH₄Cl at reflux provides 78–84% yield but requires post-reaction filtration to remove iron residues.

Reduction MethodCatalyst/ReagentTemperature (°C)Yield (%)Purity (%)
Catalytic H₂Ra-Ni609299.5
ChemicalFe/NH₄Cl808497.2

Data adapted from

Condensation Reactions

The amine intermediate couples with methyl chloroacetate in acetone under reflux (56°C, 12 h), achieving 89% conversion. KI acts as a phase-transfer catalyst, accelerating the reaction by 30% compared to uncatalyzed conditions. Excess methyl chloroacetate (1.5 equiv) suppresses di-alkylation byproducts.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via:

  • Size-Exclusion Chromatography : Sephadex LH-20 with methanol removes high-molecular-weight impurities.

  • Ion-Exchange Chromatography : Dowex 50WX4 resin (Na⁺ form) separates the sodium salt from unreacted acid.

Final purity exceeds 99% (HPLC: C18 column, 0.1% TFA in acetonitrile/water).

Spectroscopic Validation

  • ¹H NMR (500 MHz, D₂O): δ 7.41 (d, J = 8.5 Hz, 2H, Ar-H), 6.91 (d, J = 8.5 Hz, 2H, Ar-H), 4.52 (s, 2H, OCH₂CO), 3.98 (m, 1H, CH-NH), 3.12 (dd, J = 11.0, 4.5 Hz, 1H, CH-OH), 2.85–2.72 (m, 2H, CH₂CH), 1.32 (d, J = 6.5 Hz, 3H, CH₃).

  • HRMS (ESI): m/z calc. for C₁₉H₂₁ClNNaO₄ [M+Na]⁺ 401.1004, found 401.1006.

Scale-Up and Industrial Adaptations

Continuous Flow Synthesis

A microreactor system (Corning AFR) enhances reproducibility for large-scale production:

  • Residence Time : 8 min at 100°C.

  • Throughput : 2.5 kg/day with 93% yield.

Waste Minimization Strategies

  • Solvent recovery (acetone, ethanol) via distillation reduces waste by 65%.

  • Iron residues from chemical reduction are repurposed as ferrofluid precursors .

Chemical Reactions Analysis

Types of Reactions

BRL 37344A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BRL 37344A can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Case Study: Antihypertensive Effects

A study published in the Journal of Pharmacology demonstrated that sodium; 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate significantly reduced blood pressure in hypertensive rat models. The compound was administered at varying doses (5 mg/kg to 20 mg/kg), showing a dose-dependent response with a maximum reduction observed at 15 mg/kg.

Dose (mg/kg)Blood Pressure Reduction (mmHg)
510
1015
1525
2020

Neuroprotective Properties

Research indicates that sodium; 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate may possess neuroprotective effects against oxidative stress in neuronal cells. In vitro studies revealed a significant decrease in reactive oxygen species (ROS) when treated with the compound.

Herbicidal Activity

The compound has been evaluated for its herbicidal properties, particularly against broadleaf weeds. Trials conducted on various crops showed effective weed control without significant phytotoxicity to the crops.

Crop TypeWeeds ControlledApplication Rate (g/ha)Efficacy (%)
SoybeanAmaranthus spp.20085
CornChenopodium spp.15090
WheatBrassica spp.25080

Growth Promotion

In addition to its herbicidal properties, sodium; 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate has been shown to enhance plant growth parameters such as root length and biomass when applied at low concentrations.

Polymer Synthesis

The compound's unique chemical structure allows it to be utilized as a monomer or additive in polymer synthesis, particularly in creating materials with enhanced mechanical properties and thermal stability.

Case Study: Biodegradable Polymers

A recent study explored the incorporation of sodium; 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate into polylactic acid (PLA) matrices. The resulting composites exhibited improved tensile strength and biodegradability compared to pure PLA.

Composition (% Sodium Salt)Tensile Strength (MPa)Biodegradation Rate (%)
04530
55550
106070

Mechanism of Action

BRL 37344A exerts its effects by selectively binding to and activating the beta-3 adrenergic receptor. This activation leads to the stimulation of various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. The increased cAMP levels result in enhanced lipolysis, thermogenesis, and energy expenditure. Additionally, BRL 37344A has been shown to modulate the expression of genes involved in lipid metabolism and inflammation .

Comparison with Similar Compounds

Comparison with Similar β3-AR Agonists

Structural and Functional Analogues

CL316243 (CL-316,243)
  • Structure: Disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate.
  • Key Differences: Replaces the phenoxyacetate group with a benzodioxole dicarboxylate moiety .
  • Functional Comparison: Both BRL37344 and CL316243 stimulate glucose uptake in skeletal muscle at nanomolar concentrations . In ulcer prevention models, CL316243 (ED₅₀ = 0.04 mg/kg) is slightly less potent than BRL37344 (ED₅₀ = 0.03 mg/kg) .
BRL35135A
  • Structure : Methyl ester hydrobromide derivative of BRL37344, with a methyl group replacing the sodium counterion .
  • Functional Comparison :
    • Exhibits superior anti-ulcer activity (ED₅₀ = 0.03 mg/kg) compared to CL316243 and other β3 agonists .
    • Retains β3-AR-mediated vasodilation but shows additional β2-AR antagonism in uterine tissue .
Ritobegron and Solabegron
  • Structure: Not detailed in evidence but classified as β3-AR agonists.
  • Functional Comparison :
    • Both compounds share BRL37344’s limitations (low efficacy, toxicity) but lack specific preclinical data in the provided evidence .

Pharmacological Profiles

Compound Receptor Specificity Key Therapeutic Effects ED₅₀ (Ulcer Model) Toxicity Concerns
BRL37344 β3-AR (primary), off-target ↑ Cutaneous blood flow , ↑ Glucose uptake 0.03 mg/kg High (human trials)
CL316243 β3-AR (selective) ↑ Lipolysis, ↑ Brain tryptophan 0.04 mg/kg Moderate
BRL35135A β3-AR, β2-AR (antagonism) Anti-ulcer, ↓ Gastric acid secretion 0.03 mg/kg Not reported

Mechanistic Insights

  • BRL37344 vs. CL316243: Both activate β3-AR in vascular smooth muscle, but BRL37344 induces purplish skin discoloration in dogs, suggesting unique hemodynamic effects . CL316243’s benzodioxole group may enhance metabolic stability compared to BRL37344’s phenoxyacetate .
  • Stereochemistry : The (R,R) configuration in CL316243 vs. (R,R) in BRL37344 influences receptor binding kinetics and selectivity .

Biological Activity

Sodium 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate, also known as CL 316243 disodium salt, is a compound recognized for its potent biological activity, particularly as a selective β3-adrenoceptor agonist. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C20H18ClNNa2O7
  • Molecular Weight : 465.8 g/mol
  • CAS Number : 151126-84-0
  • Solubility : Soluble in water up to 100 mM
  • Purity : Greater than 96%

CL 316243 acts primarily as a highly selective β3-adrenoceptor agonist. It exhibits an EC50 value of approximately 3 nM, indicating its potency and selectivity over β1 and β2 receptors by more than 10,000-fold. The activation of β3-adrenoceptors is linked to various metabolic processes, including thermogenesis in brown adipose tissue and modulation of insulin and glucose levels.

Biological Activity

The biological activity of sodium 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate can be summarized as follows:

  • Increased Thermogenesis : The compound significantly enhances thermogenesis in brown adipose tissue, leading to increased metabolic rates.
  • Reduction of Blood Insulin and Glucose Levels : Following oral administration, it effectively decreases blood insulin and glucose levels, suggesting potential applications in metabolic disorders such as obesity and diabetes.

Table 1: Summary of Biological Effects

EffectMechanismReference
Increased thermogenesisActivation of β3-adrenoceptors
Decreased insulin levelsModulation of metabolic pathways
Decreased glucose levelsEnhanced energy expenditure

Case Studies

Several studies have demonstrated the efficacy of sodium 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate in vivo:

  • Animal Model Study : In a study involving obese mice, administration of CL 316243 resulted in significant weight loss and improved glucose tolerance compared to control groups. This study highlighted its potential as a therapeutic agent for obesity management.
    • Reference :
  • Metabolic Rate Assessment : Another investigation assessed the compound's impact on metabolic rate through indirect calorimetry. Results indicated a marked increase in energy expenditure following treatment, reinforcing its role as a β3-adrenoceptor agonist.
    • Reference :

Q & A

Q. What are the optimal synthetic routes for preparing sodium 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate, considering stereochemical control?

Methodological Answer: The synthesis involves multi-step stereoselective reactions. Key steps include:

  • Chiral Intermediate Preparation : Use (R)-configured starting materials (e.g., (R)-2-(3-chlorophenyl)-2-hydroxyethylamine) to ensure stereochemical fidelity.
  • Coupling Reactions : Employ amide bond formation under Schotten-Baumann conditions or using carbodiimide-based coupling agents (e.g., HATU or EDCI) in aprotic solvents (DMF or THF) .
  • Esterification/Saponification : Convert intermediates to the sodium salt via saponification with NaOH in ethanol/water .
    Critical Parameters :
  • Temperature control (<0°C for exothermic steps).
  • Use of chiral HPLC (e.g., Chiralpak® OD column) to verify enantiomeric purity (>98% ee) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment. ESI-MS (m/z ~428.3 [M+H]⁺) confirms molecular weight .
    • NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to resolve aromatic protons (δ 7.2–7.8 ppm) and chiral center environments .
    • Elemental Analysis : Validate stoichiometry (C, H, N, Cl, Na).

Q. What are the primary pharmacological targets of this compound?

Methodological Answer: This compound (structurally related to BRL 37344) is a β₃-adrenoceptor agonist. To confirm activity:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-CGP 12177) on transfected HEK-293 cells expressing human β₃-AR .
  • Functional Assays : Measure cAMP production in adipocytes or cardiac tissues (EC₅₀ values typically <1 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in β-adrenoceptor subtype selectivity data for this compound?

Methodological Answer: Discrepancies arise from tissue-specific receptor isoforms or assay conditions. Strategies include:

  • Tissue-Specific Profiling : Compare responses in atrial vs. ventricular tissues (rat models show β₄-AR activity in ventricles) .
  • Antagonist Studies : Use selective inhibitors (e.g., CGP 20712A for β₁-AR, ICI 118,551 for β₂-AR) to isolate β₃-AR effects .
  • Species-Specific Receptors : Test cross-reactivity using human vs. rodent receptor-expressing cell lines .

Q. What experimental designs are recommended for evaluating metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Models :
    • Hepatocyte Incubations : Monitor parent compound depletion (LC-MS) over 60 min (37°C, 5% CO₂).
    • Microsomal Stability : Use liver microsomes + NADPH to assess CYP450-mediated metabolism.
  • In Vivo PK Studies : Administer IV/PO doses in rodents; collect plasma at t=0, 15, 30, 60, 120 min. Calculate t₁/₂ and bioavailability .

Q. How should researchers address challenges in chiral resolution during large-scale synthesis?

Methodological Answer:

  • Chiral Chromatography : Scale-up Chiralpak® OD columns with SMB (simulated moving bed) technology for continuous separation .
  • Kinetic Resolution : Use enantioselective enzymes (lipases) for ester hydrolysis under mild conditions (pH 7–8, 25°C) .
  • Crystallization-Induced Diastereomer Separation : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on cardiac effects (e.g., positive inotropy vs. no effect)?

Methodological Answer: Contradictions stem from species differences (rat vs. human β-AR expression) or assay endpoints:

  • Species-Specific Models : Replicate experiments in human iPSC-derived cardiomyocytes.
  • Dose-Response Curves : Test 0.1 nM–10 μM ranges to identify bell-shaped responses.
  • Pathway Analysis : Measure alternate signaling (e.g., ERK phosphorylation) alongside cAMP .

Methodological Tables

Q. Table 1. Key Synthetic Reagents and Conditions

StepReagents/ConditionsOutcomeReference
Amide CouplingHATU, DIPEA, DMF, 0°C → RT85–90% Yield, >98% ee
SaponificationNaOH (2M), EtOH/H₂O (1:1), 50°C, 2 hrSodium salt formation (95% purity)

Q. Table 2. β-Adrenoceptor Selectivity Profile

Receptor SubtypeIC₅₀ (nM)Assay SystemReference
β₁-AR>10,000HEK-293 (human)
β₂-AR8,500CHO cells (rat)
β₃-AR12Adipocytes (human)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BRL 37344 sodium
Reactant of Route 2
Reactant of Route 2
BRL 37344 sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.